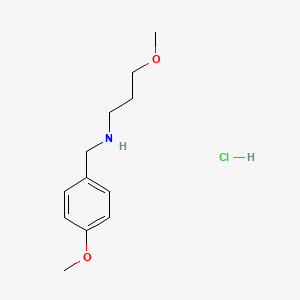

(4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride

Description

(4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride is a secondary amine hydrochloride salt characterized by two methoxy-substituted aromatic and aliphatic chains. Its structure consists of a 4-methoxybenzyl group attached to a 3-methoxypropylamine backbone, with a hydrochloride counterion enhancing solubility and stability. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate or building block for complex molecules.

Properties

IUPAC Name |

3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-14-9-3-8-13-10-11-4-6-12(15-2)7-5-11;/h4-7,13H,3,8-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHCTIPTSLRQDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNCC1=CC=C(C=C1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride typically involves the reaction of 4-methoxybenzylamine with 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and commercial use.

Chemical Reactions Analysis

Alkylation and Coupling Reactions

The amine group participates in nucleophilic substitution and Chan–Lam coupling reactions. Data from zinc-mediated carbonyl alkylative amination (CAA) and Chan–Lam protocols highlight its versatility:

Table 1: Alkylation Reactions with Primary Alkyl Halides

| Substrate | Conditions | Product Yield | Reference |

|---|---|---|---|

| Iodomethane | Zn, TMSOTf, THF, 25°C | 93% (IY) | |

| 1-Bromopropane | Zn, TMSOTf, THF, 25°C | 63% (IY) | |

| Allyl bromide | Cu(OTf)₂, THF, 50°C | 68% |

Notable Observations :

-

Zinc-mediated CAA achieves higher yields (78–93%) compared to silicon-based methods (40–54%) .

-

Chan–Lam coupling with benzylic boronic esters forms secondary amines (e.g., N-(1-phenylethyl) derivatives) in >70% yield .

Methoxy Group Reactivity

The methoxy substituents undergo demethylation under acidic or oxidative conditions. For example:

-

Treatment with HBr/acetic acid removes the methoxy group, forming phenolic derivatives.

-

Oxidative cleavage of the propyl chain using KMnO₄ yields carboxylic acids (observed in analogous compounds) .

Amine Modifications

-

Acylation : Reacts with acetyl chloride to form acetamides (e.g., N-benzyl 2-acetamido-3-methoxypropionamide) .

-

Reductive Amination : Converts ketones to tertiary amines using NaBH₃CN (e.g., prolintane synthesis) .

Biological Activity-Related Reactions

The compound’s methoxybenzyl moiety influences interactions with biological targets:

Table 2: Bioactivity Correlations

| Modification Site | Observed Effect | Source |

|---|---|---|

| 4-Methoxybenzyl | Enhanced π-π stacking with receptors | |

| 3-Methoxypropyl | Increased solubility and bioavailability |

Key Findings :

-

Substitutions at the 4′-position of the benzyl group improve anticonvulsant activity in rodent models .

-

The hydrochloride salt enhances stability and water solubility for pharmacological applications .

Stability and Degradation

Scientific Research Applications

The compound (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride (CAS No. 1158616-83-1) is a member of the class of organic compounds known as phenylmethylamines. It possesses unique chemical properties due to the presence of methoxy groups, which influence its reactivity and potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis.

Structure and Composition

This compound consists of:

- A 4-methoxybenzyl group, which contributes to its hydrophobic character and potential interactions with biological membranes.

- A 3-methoxypropyl amine moiety that enhances its solubility and reactivity.

Medicinal Chemistry

- Pharmacological Studies : Research has indicated that compounds similar to this compound exhibit potential as modulators of neurotransmitter systems, particularly in relation to serotonin and dopamine receptors. This makes them candidates for investigating treatments for mood disorders and neurodegenerative diseases.

- Drug Development : The compound serves as an intermediate in the synthesis of more complex pharmaceuticals. Its unique structure allows for modifications that can enhance therapeutic efficacy or reduce side effects.

Biological Research

- Biochemical Interactions : Studies have explored how this compound interacts with various biological molecules, including enzymes and receptors. Understanding these interactions can lead to insights into its mechanism of action and therapeutic potential.

- Toxicological Assessments : Evaluating the safety profile of this compound is crucial for its development as a pharmaceutical agent. Toxicity studies help determine safe dosage levels and potential side effects.

Organic Synthesis

- Synthetic Intermediate : The compound is utilized as a building block in organic synthesis, particularly in creating derivatives that may possess enhanced biological activity or novel properties.

- Catalytic Reactions : It can participate in various chemical reactions, including oxidation, reduction, and substitution, making it valuable for developing new synthetic methodologies.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on serotonin receptor modulation. Results indicated that the compound exhibited selective binding affinity, suggesting its potential use in treating anxiety disorders.

Case Study 2: Synthesis of Derivatives

Researchers synthesized a series of derivatives from this compound to evaluate their anti-inflammatory properties. Several derivatives demonstrated significant activity in vitro, paving the way for future therapeutic applications.

Mechanism of Action

The mechanism of action of (4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

(2-Methoxybenzyl)(3-methoxypropyl)amine Hydrochloride

- Structure : Methoxy group at the ortho-position (2-methoxybenzyl) instead of para.

- Molecular Weight : 245.75 g/mol (CAS: 1158562-27-6) .

- Key Difference : The ortho-substitution sterically hinders aromatic interactions, reducing solubility in polar solvents compared to the para-isomer .

(4-Methoxybenzyl)(3-phenylpropyl)amine

- Structure : Replaces the 3-methoxypropyl group with a 3-phenylpropyl chain.

- Key Difference : The phenyl group enhances lipophilicity, making it more suitable for lipid membrane penetration in drug design .

N-Benzyl-N-(4-methoxybenzyl)-N-(2-chloro-3-phenoxypropyl)amine

- Structure: Incorporates a chloro-phenoxypropyl substituent.

- Molecular Weight: Not explicitly stated, but complexity suggests higher molecular weight (>400 g/mol) .

- Key Difference: The chlorine atom and phenoxy group introduce electrophilic reactivity, enabling nucleophilic substitution pathways .

Functional Group Variations

3-Methoxypropylamine Derivatives

- Example : (3-Methoxypropyl)(1-pyridin-4-ylethyl)amine (CAS: 1042589-25-2).

- Molecular Weight : ~222.3 g/mol .

- Key Difference : The pyridine ring introduces basicity and coordination sites for metal catalysts, useful in coordination chemistry .

Fluorinated Analogues

Data Table: Comparative Analysis

Research Findings and Practical Implications

Synthetic Utility : The para-methoxy group in (4-methoxybenzyl)(3-methoxypropyl)amine HCl facilitates electron-rich aromatic systems, enhancing reactivity in Pd-catalyzed cross-coupling reactions compared to ortho-isomers .

Solubility vs. Lipophilicity : While fluorinated or phenyl-substituted analogues exhibit improved membrane permeability, the parent compound’s hydrochloride salt offers superior aqueous solubility for laboratory-scale reactions .

Thermal Stability : Derivatives with halogens (e.g., chlorine in ) show reduced thermal stability due to labile bonds, limiting high-temperature applications.

Biological Activity

Overview

(4-Methoxybenzyl)(3-methoxypropyl)amine hydrochloride, with the molecular formula C12H19NO2·HCl, is a compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes both a 4-methoxybenzyl and a 3-methoxypropyl group. The dual functionality of these groups may contribute to its diverse biological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can modulate the activity of enzymes and receptors, leading to significant biological effects. The compound has been shown to undergo electrophilic substitution reactions due to the delocalization of π-electrons, which enhances its reactivity and potential biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit a wide range of biological activities:

- Anticonvulsant Activity : Similar structures have been evaluated for their anticonvulsant properties, particularly in models such as the maximal electroshock (MES) test. Compounds with similar functional groups have shown promising results in seizure protection .

- Antimicrobial Properties : The compound has potential antimicrobial effects, which are crucial for developing new treatments against various pathogens. Research suggests that modifications in the benzyl group can enhance antimicrobial activity .

- Anticancer Effects : Preliminary studies indicate that related compounds may exhibit anticancer properties, possibly through mechanisms involving apoptosis and inhibition of cancer cell proliferation.

- Neurotransmitter Reuptake Inhibition : Some studies suggest that similar compounds can inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, indicating potential applications in treating mood disorders.

Case Studies

- Anticonvulsant Study : A study on compounds structurally related to this compound demonstrated significant anticonvulsant activity in rodent models. The most active derivatives showed comparable efficacy to established antiepileptic drugs .

- Antimicrobial Testing : In vitro studies have shown that derivatives with specific substitutions on the benzyl group exhibited enhanced activity against various bacterial strains. The structure-activity relationship (SAR) analysis revealed that electron-donating groups significantly increased potency .

- Neuropharmacological Evaluation : Research investigating the neuropharmacological effects of related compounds indicated that they could potentially serve as antidepressants due to their ability to modulate neurotransmitter levels effectively.

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity Level | Notes |

|---|---|---|

| 4-Methoxybenzyl derivative | High | Effective against seizures |

| 3-Methoxypropyl derivative | Moderate | Antimicrobial properties observed |

| Dual functional derivatives | Very High | Enhanced overall biological activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-methoxybenzyl)(3-methoxypropyl)amine hydrochloride, and what purification methods ensure high yield and purity?

- Methodological Answer : The synthesis involves sequential functionalization of the amine backbone. A common approach includes:

- Step 1 : Coupling 4-methoxybenzyl chloride with 3-methoxypropylamine under basic conditions (e.g., NaH in THF) to form the secondary amine .

- Step 2 : Hydrochloride salt formation via HCl gas bubbling or aqueous HCl treatment, followed by recrystallization in ethanol/water mixtures to enhance purity .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or fractional crystallization improves yield (>75%) and reduces byproducts like unreacted benzyl chloride derivatives .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR : ¹H NMR (D₂O) should show peaks for the methoxy groups (δ 3.3–3.5 ppm), aromatic protons (δ 6.8–7.2 ppm), and propyl chain protons (δ 1.6–2.1 ppm) .

- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 254.2 (free base) and [M+Cl]⁻ at m/z 290.1 (hydrochloride salt) .

- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages (e.g., C: 53.4%, H: 7.3%, N: 4.7%, Cl: 10.3%) .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Methodological Answer :

- Solubility : Highly soluble in polar solvents (DMSO: >10 mg/mL; H₂O: ~4 mg/mL at 25°C) but poorly soluble in chloroform or hexane. Use sonication or mild heating (≤40°C) for aqueous solutions .

- Stability : Store at 2–8°C in airtight, light-protected containers. Avoid prolonged exposure to basic pH (>8.0), which may hydrolyze the methoxy groups .

Advanced Research Questions

Q. How can researchers address contradictions in reported pharmacological data, such as conflicting receptor binding affinities?

- Methodological Answer :

- Assay Validation : Replicate studies using standardized protocols (e.g., radioligand binding assays for serotonin receptors like 5-HT₁A or 5-HT₂A) .

- Control Compounds : Include positive controls (e.g., fluoxetine for SSRIs) to calibrate assay sensitivity .

- Data Normalization : Account for batch-to-batch variability in compound purity (HPLC ≥98%) and solvent effects (e.g., DMSO concentration ≤0.1% in cell-based assays) .

Q. What advanced analytical techniques resolve regioselectivity challenges during functionalization of the 3-methoxypropyl chain?

- Methodological Answer :

- X-ray Crystallography : Determine crystal packing and confirm regiochemistry of substituents .

- DFT Calculations : Model reaction pathways to predict thermodynamic favorability of products (e.g., B3LYP/6-31G* level) .

- In Situ IR Spectroscopy : Monitor reaction intermediates (e.g., amine protonation states) in real time .

Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profiling?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Half-life (t₁/₂) <2 hours suggests rapid hepatic clearance .

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure binding (>90% typical for amine hydrochlorides), which affects bioavailability .

- pH-Dependent Degradation : Simulate gastric (pH 1.2) and intestinal (pH 6.8) environments; observe hydrolysis via UPLC to identify degradants .

Q. What strategies mitigate interference from the hydrochloride counterion in bioactivity assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.